

Comparing Benzo[d]oxazole-5-carbaldehyde with other heterocyclic aldehydes

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Compound of Interest

Compound Name: Benzo[d]oxazole-5-carbaldehyde

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A Comparative Guide to **Benzo[d]oxazole-5-carbaldehyde** and Other Key Heterocyclic Aldehydes for Researchers

Introduction

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, forming the core of a vast number of natural products and synthetic drugs.^[1] Among these, heterocyclic aldehydes are exceptionally versatile intermediates, prized for the reactivity of the aldehyde group which allows for the construction of complex molecular architectures.^{[2][3][4]} This guide provides an objective comparison of **Benzo[d]oxazole-5-carbaldehyde** with three other widely used heterocyclic aldehydes: Pyridine-2-carbaldehyde, Thiophene-2-carbaldehyde, and Furan-2-carbaldehyde. The focus is on their physicochemical properties, reactivity, and applications in drug discovery, supported by experimental data and protocols to aid researchers in selecting the appropriate building block for their synthetic and therapeutic programs.

Physicochemical Properties: A Comparative Overview

The structural differences between these heterocyclic aldehydes—namely the type and position of the heteroatom(s) and the presence of a fused benzene ring—give rise to distinct physicochemical properties. These properties, including molecular weight, boiling point, and solubility, are critical factors in designing reaction conditions and predicting the pharmacokinetic profiles of their derivatives.

Property	Benzo[d]oxazo le-5- carbaldehyde	Pyridine-2- carbaldehyde	Thiophene-2- carbaldehyde	Furan-2- carbaldehyde (Furfural)
CAS Number	638192-65-1[5] [6]	1121-60-4[7]	98-03-3[8][9]	98-01-1[10][11]
Molecular Formula	C ₈ H ₅ NO ₂ [5][6]	C ₆ H ₅ NO[7][12]	C ₅ H ₄ OS[8][13]	C ₅ H ₄ O ₂ [10][14]
Molecular Weight (g/mol)	147.13[5][6]	107.11[7]	112.15[13]	96.09[15]
Appearance	Not specified	Colorless to pale yellow oily liquid[7][16]	Colorless to pale yellow liquid[8] [17]	Colorless oily liquid, darkens on exposure to air[10][14][15]
Boiling Point (°C)	314.7 ± 34.0 (Predicted)	181[7][12]	198[13][17]	162[10][14]
Density (g/mL)	1.474 ± 0.06 (Predicted)[18]	1.126 @ 25°C[7] [12]	1.2 @ 25°C[13] [17]	1.16 @ 25°C[10] [14]
Solubility	Not specified	Miscible in water, ethanol, acetone[12][19]	Slightly soluble in water; soluble in ethanol, ether, benzene[13][20]	8.3 g/100 mL in water; soluble in ethanol, ether[14][15]

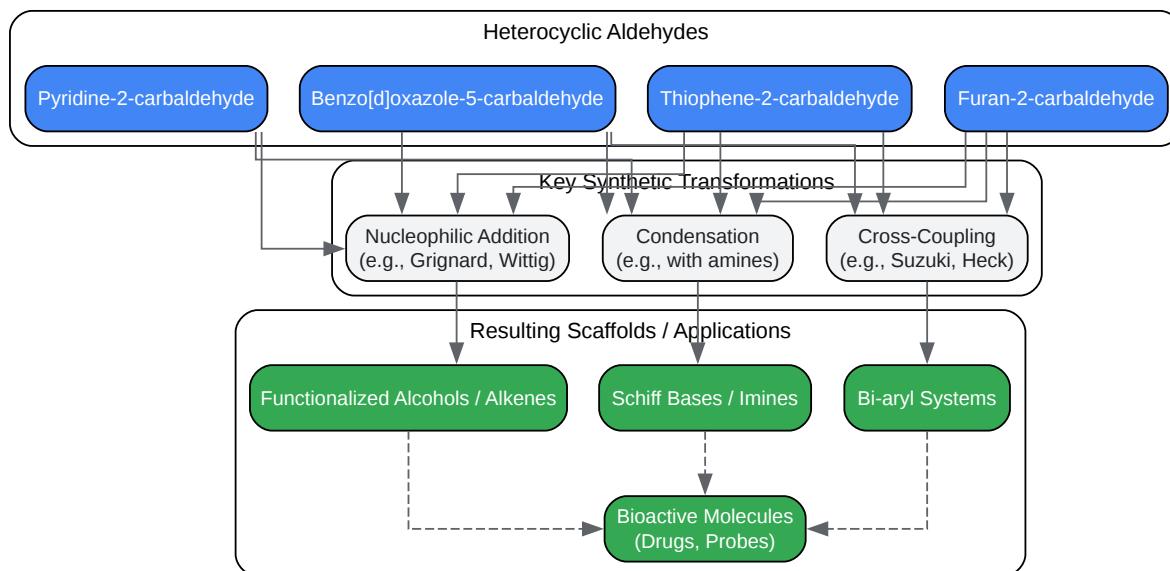
Reactivity and Synthetic Applications

The aldehyde functional group in all four compounds is a reactive center for nucleophilic additions and condensation reactions, readily forming Schiff bases, imines, and other derivatives.[8][19][21] However, the nature of the heterocyclic ring significantly modulates the electrophilicity of the aldehyde's carbonyl carbon and the overall reactivity of the molecule.

- **Benzo[d]oxazole-5-carbaldehyde:** The fused benzoxazole ring system is electron-deficient. [21] The aldehyde group serves as a key handle for derivatization to build complex molecules targeting biological pathways. It is a crucial precursor for compounds with neuroprotective, antimicrobial, and anticancer properties.[5][22]

- Pyridine-2-carbaldehyde: The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the reactivity of the aldehyde. It is widely used to synthesize Schiff base ligands, which form stable complexes with various metals for applications in coordination chemistry and catalysis.^[7] It is also a key intermediate in the production of pharmaceuticals like the drug pralidoxime.^[7]
- Thiophene-2-carbaldehyde: The sulfur-containing thiophene ring makes this aldehyde a vital intermediate for synthesizing conducting polymers and materials.^{[8][23]} In medicinal chemistry, it is a precursor for numerous drugs, including the antihypertensive agent eprosartan.^[24] It readily participates in condensation and cross-coupling reactions.^{[8][25]}
- Furan-2-carbaldehyde (Furfural): Derived from biomass, furfural is an important renewable chemical building block.^[10] The furan ring is electron-rich, and the compound serves as a versatile starting material for a wide range of pharmaceuticals and other furan derivatives.^{[15][26]} It exhibits less aromatic character than benzene and can be readily hydrogenated.^[10]

The following workflow illustrates the central role of these aldehydes as precursors in the synthesis of more complex chemical entities.



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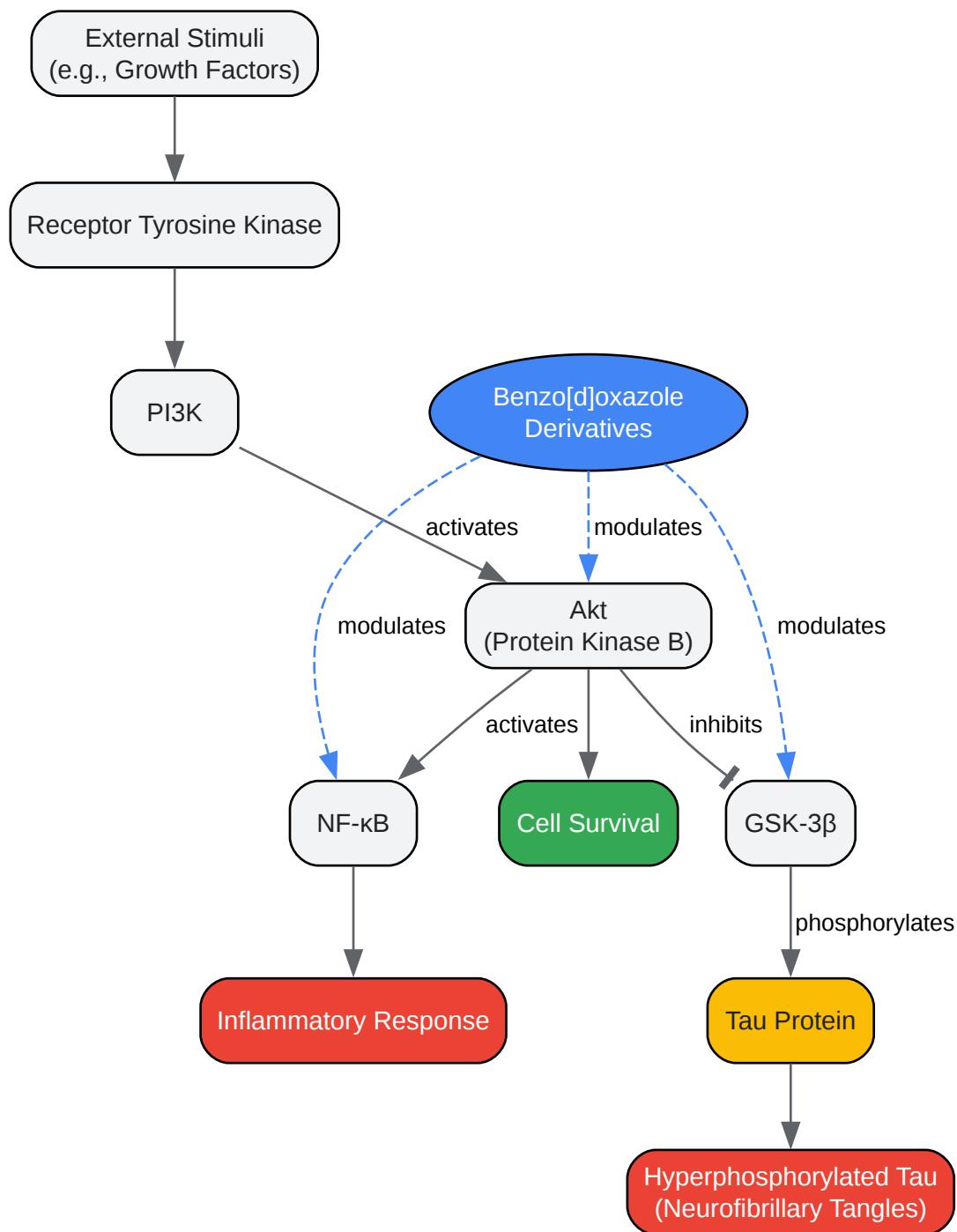
Caption: Synthetic utility of heterocyclic aldehydes as versatile precursors.

Biological Significance and Applications in Drug Discovery

Derivatives of these heterocyclic aldehydes have demonstrated a wide spectrum of biological activities, making them privileged structures in medicinal chemistry.[\[1\]](#)[\[27\]](#)

Heterocyclic Aldehyde	Key Biological Activities of Derivatives
Benzo[d]oxazole-5-carbaldehyde	Neuroprotective (Alzheimer's disease), Anticancer, Antimicrobial, Anti-inflammatory.[5] [22][27][28]
Pyridine-2-carbaldehyde	Antimicrobial, Anticancer, Anticholinesterase activity.[16][19]
Thiophene-2-carbaldehyde	Antibacterial, Antifungal, Antiviral, Cytotoxic, Urease inhibition.[8][20][25]
Furan-2-carbaldehyde	Anticancer, Antimicrobial, Antiseptic, Antioxidant. [15][26]

Notably, synthetic derivatives of **Benzo[d]oxazole-5-carbaldehyde** have been shown to provide neuroprotective effects in cellular models of Alzheimer's disease by modulating the Akt/GSK-3 β /NF- κ B signaling pathway.[5] This pathway is critical for cell survival and inflammation, and its modulation can reduce the hyperphosphorylation of tau protein, a hallmark of the disease.[5]



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